1-Pentyl-3-methylimidazolium chloride
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Overview
Description
1-Pentyl-3-methylimidazolium chloride is an ionic liquid with the molecular formula C₉H₁₇N₂Cl and a molar mass of 188.70 g/mol . It belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These properties make this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyl-3-methylimidazolium chloride can be synthesized through a quaternization reaction between 1-methylimidazole and 1-chloropentane . The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as acetonitrile or toluene, for several hours. The product is then purified through recrystallization or column chromatography to obtain the pure ionic liquid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and membrane filtration, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pentyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through metathesis reactions with salts such as sodium tetrafluoroborate or potassium hexafluorophosphate.
Oxidation and Reduction Reactions: The imidazolium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium tetrafluoroborate and potassium hexafluorophosphate.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are new ionic liquids with different anions, such as 1-pentyl-3-methylimidazolium tetrafluoroborate or 1-pentyl-3-methylimidazolium hexafluorophosphate.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction and the conditions used.
Scientific Research Applications
1-Pentyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-pentyl-3-methylimidazolium chloride involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions . The imidazolium cation can form strong interactions with anionic species, while the chloride ion can participate in hydrogen bonding with polar molecules . These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .
Comparison with Similar Compounds
1-Pentyl-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Has an even shorter alkyl chain, resulting in higher polarity and different solvent capabilities.
The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Properties
CAS No. |
171058-22-3 |
---|---|
Molecular Formula |
C9H17ClN2 |
Molecular Weight |
188.70 g/mol |
IUPAC Name |
1-methyl-3-pentylimidazol-1-ium;chloride |
InChI |
InChI=1S/C9H17N2.ClH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VDOZZSUYAITQGI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCN1C=C[N+](=C1)C.[Cl-] |
Origin of Product |
United States |
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